2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde
Description
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is a synthetic organic compound featuring a cyclopropane ring fused to a phenyl group substituted with three methoxy groups at positions 2, 3, and 4. The aldehyde functional group on the cyclopropane ring distinguishes it from other derivatives, such as acrylonitriles or carboxylic acids.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,7-8,10H,6H2,1-3H3 |
InChI Key |
PDWNPBVOZVJPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2C=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a cyclopropane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(2,3,4-Trimethoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological activity of aryl-substituted compounds often hinges on the position and number of methoxy groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Methoxy Positioning : The 3,4,5-trimethoxy substitution (e.g., in Compound 32) is associated with higher antitumor potency (GI50 <10 nM) compared to 2,3,4-trimethoxy derivatives, likely due to optimal spatial alignment for tubulin binding .
- Functional Groups : The aldehyde in the target compound may engage in covalent interactions (e.g., Schiff base formation), whereas acrylonitrile derivatives (Compounds 32–33) act as Michael acceptors, disrupting microtubule dynamics .
- Cyclopropane vs.
Table 2: Antitumor Activity of Selected Compounds
Key Observations:
- Potency : The 3,4,5-trimethoxy configuration (Compound 32) demonstrates superior cytotoxicity compared to the target compound’s 2,3,4-substitution, highlighting the importance of methoxy positioning .
- Drug Resistance : Benzothiophene acrylonitriles (e.g., Compound 32) evade P-glycoprotein efflux, a common resistance mechanism in cancer cells, whereas the target compound’s efficacy in resistant models remains unstudied .
- Functional Group Impact : The aldehyde group in the target compound may confer unique reactivity but lacks the proven microtubule-disrupting activity of acrylonitrile derivatives .
Physicochemical Properties
- Lipophilicity : Methoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. The 2,3,4-trimethoxy substitution may offer intermediate polarity compared to 3,4,5-trimethoxy analogs.
Biological Activity
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Synthesis
The structure of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde can be represented as follows:
- Chemical Formula : C14H16O4
- Molecular Weight : 248.28 g/mol
The synthesis typically involves the cyclization of appropriate precursors and can be achieved through various organic reactions including nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Research indicates that 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it showed selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values for different cancer cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
These results suggest that the compound may serve as a lead structure in the development of novel anticancer agents.
The biological activity of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : It may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
In a comparative study involving various phenolic compounds, 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde was found to be more effective than its analogs in inducing cell death in breast cancer cells. The study highlighted its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
